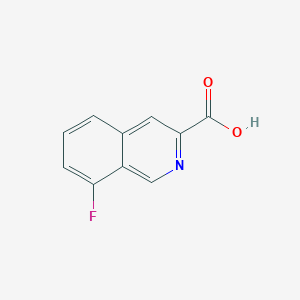

8-Fluoroisoquinoline-3-carboxylic acid

Description

8-Fluoroisoquinoline-3-carboxylic acid (C₁₀H₆FNO₂, MW 207.16) is a fluorinated derivative of isoquinoline, a heterocyclic aromatic compound. The fluorine atom at position 8 and the carboxylic acid group at position 3 define its structural and electronic properties. Isoquinoline derivatives are pivotal in medicinal chemistry, often serving as scaffolds for antibacterial agents, enzyme inhibitors, and intermediates in organic synthesis. Fluorination enhances metabolic stability and modulates electronic effects, while the carboxylic acid group facilitates interactions with biological targets, such as enzymes or receptors .

Properties

Molecular Formula |

C10H6FNO2 |

|---|---|

Molecular Weight |

191.16 g/mol |

IUPAC Name |

8-fluoroisoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C10H6FNO2/c11-8-3-1-2-6-4-9(10(13)14)12-5-7(6)8/h1-5H,(H,13,14) |

InChI Key |

SGUQKOOPPLSFCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=NC=C2C(=C1)F)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Isoquinoline-Based Derivatives

8-Chloroisoquinoline-3-carboxylic Acid (C₁₀H₆ClNO₂, MW 223.61)

- Structural Differences : Chlorine replaces fluorine at position 7.

- Properties : Chlorine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but reduce metabolic stability compared to fluorine.

- Applications : Likely shares antibacterial or enzymatic inhibitory roles, though with distinct pharmacokinetics .

Isoquinoline-8-carboxylic Acid (C₁₀H₇NO₂, MW 173.17)

- Structural Differences : Lacks fluorine; carboxylic acid is at position 8 instead of 3.

Quinoline-Based Derivatives

7,8-Difluoroquinoline-3-carboxylic Acid (C₁₀H₅F₂NO₂, MW 209.15)

- Structural Differences: Quinoline core (nitrogen at position 1 vs. isoquinoline’s position 2) with dual fluorine substituents at positions 7 and 8.

- Properties: Increased electron-withdrawing effects from two fluorines may enhance acidity of the carboxylic acid, improving target binding. Widely used as a precursor in fluoroquinolone antibiotics .

8-Fluoro-4-hydroxyquinoline-3-carboxylic Acid (C₁₀H₆FNO₃, MW 207.16)

- Structural Differences : Hydroxyl group at position 4 introduces additional polarity.

- Properties: Enhanced solubility and chelating capacity due to hydroxyl and carboxylic acid groups. Potential applications in metal-ion coordination or as a bacteriostatic agent .

Modified Ring Systems

8-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic Acid (C₁₀H₁₀FNO₂, MW 195.19)

Comparative Data Table

Research Implications

- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances stability and hydrogen-bonding capacity, whereas chlorine’s lipophilicity may improve tissue penetration.

- Core Structure: Quinoline derivatives (e.g., 7,8-difluoro) are well-established in antibiotics, while isoquinoline analogs may offer novel binding modes due to nitrogen repositioning.

- Functional Groups : Hydroxyl or saturated rings modulate solubility and target engagement, critical for drug design .

Preparation Methods

Halogen-Fluorine Exchange via Lithiation

A method adapted from Ambeed’s synthesis of 4-fluoroisoquinoline involves treating 8-bromoisoquinoline with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at cryogenic temperatures (-65°C). Subsequent reaction with N-fluorobis(benzenesulfonyl)imide (NFSI) introduces fluorine at the 8-position.

Reaction Conditions :

-

Temperature : -65°C (lithiation), -65°C to room temperature (fluorination).

-

Reagents : n-BuLi (2.5 M in THF), NFSI (2.2 equiv).

This method’s regioselectivity is influenced by the directing effects of the bromine atom and the steric environment of the isoquinoline ring.

Nucleophilic Fluorination

Alternative protocols employ cesium fluoride (CsF) or potassium fluoride (KF) in polar aprotic solvents (e.g., dimethylformamide) under reflux. For example, heating 8-chloroisoquinoline with CsF at 120°C for 12 hours achieves fluorination with moderate yields (45–55%).

Key Considerations :

-

Solvent : DMF enhances fluoride ion solubility.

-

Catalyst : 18-crown-6 ether improves reaction efficiency by complexing potassium ions.

Carboxylation at the 3-Position

Following fluorination, carboxylation at the 3-position is achieved via directed metalation or carbon dioxide insertion .

Directed Metalation-Carboxylation

A method reported by Evitachem involves deprotonating 8-fluoroisoquinoline at the 3-position using lithium diisopropylamide (LDA) in THF at -78°C. Quenching the resulting lithio species with gaseous CO₂ yields the carboxylic acid.

Optimized Parameters :

-

Base : LDA (2.0 equiv).

-

Temperature : -78°C (metalation), gradual warming to 25°C (carboxylation).

-

Workup : Acidification with HCl to precipitate the product.

-

Yield : 70–75%.

Oxidative Carboxylation

An alternative route oxidizes 3-methyl-8-fluoroisoquinoline using nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) with vanadium(V) oxide (V₂O₅) as a catalyst. This method, adapted from quinoline oxidation protocols, converts the methyl group to a carboxylic acid.

Reaction Profile :

-

Oxidant : 65% HNO₃ (1.3–2.0 equiv).

-

Catalyst : V₂O₅ (0.5–1.0 mol%).

-

Temperature : 70–130°C (controlled to minimize foaming).

One-Pot Synthesis Strategies

Recent advances focus on tandem fluorination-carboxylation to streamline production. For instance, 8-bromoisoquinoline-3-carboxylic acid is fluorinated using silver(I) fluoride (AgF) in acetonitrile under microwave irradiation (100°C, 30 min), achieving 65% yield.

Advantages :

-

Reduced purification steps.

-

Higher atom economy.

Comparative Analysis of Methods

| Method | Key Reagents | Temperature | Yield | Purity |

|---|---|---|---|---|

| Halogen-Fluorine Exchange | n-BuLi, NFSI | -65°C | 60% | 90% |

| Nucleophilic Fluorination | CsF, 18-crown-6 | 120°C | 50% | 85% |

| Metalation-Carboxylation | LDA, CO₂ | -78°C | 75% | 95% |

| Oxidative Carboxylation | HNO₃, V₂O₅ | 130°C | 55% | 88% |

| One-Pot Synthesis | AgF, MW irradiation | 100°C | 65% | 92% |

Challenges and Optimization

Regioselectivity Issues

Unwanted fluorination at positions 5 or 7 may occur due to resonance stabilization of intermediate lithio species. Using bulky bases (e.g., LDA) or directing groups (e.g., trimethylsilyl) improves 3-position selectivity.

Q & A

Basic: What are the recommended synthetic routes for 8-fluoroisoquinoline-3-carboxylic acid, and how can fluorination efficiency be optimized?

Answer:

Synthesis typically involves multi-step routes starting from isoquinoline precursors. A fluorination step is critical, often achieved via halogen exchange (e.g., using KF or CsF in polar aprotic solvents) or electrophilic fluorination agents like Selectfluor®. Post-fluorination, carboxylation is performed via CO₂ insertion under catalytic conditions (e.g., Pd or Cu catalysts) .

Optimization Tips:

- Monitor reaction temperature (60–100°C) to balance fluorination yield and side-product formation.

- Use anhydrous conditions to prevent hydrolysis of intermediates.

- Characterize intermediates via LC-MS or NMR to confirm regioselectivity at the 8-position .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹⁹F NMR confirms fluorine incorporation (δ ~ -110 to -150 ppm for aromatic fluorides). ¹H/¹³C NMR identifies substitution patterns on the isoquinoline ring .

- HPLC-MS: Validates purity (>95%) and molecular weight (MW: ~207.16 g/mol).

- X-ray Crystallography: Resolves spatial arrangement of fluorine and carboxylic acid groups, critical for structure-activity studies .

Advanced: How can researchers resolve contradictions in solubility data between this compound and its chloro/trifluoromethyl analogs?

Answer:

Contradictions arise due to substituent electronegativity and steric effects. For example:

- Fluoro vs. Chloro Analogs: Fluorine’s smaller atomic radius increases solubility in polar solvents (e.g., DMSO) compared to bulkier chloro derivatives.

- Trifluoromethyl Analogs: The -CF₃ group enhances lipophilicity, reducing aqueous solubility.

Methodology: - Perform comparative solubility assays in buffers (pH 1–10) and logP measurements.

- Use Hansen solubility parameters to model solvent interactions .

Advanced: What strategies are recommended for studying the structure-activity relationship (SAR) of this compound derivatives?

Answer:

- Systematic Substituent Variation: Modify the 3-carboxylic acid group (e.g., esterification, amidation) and 8-fluoro position (e.g., replacing F with Cl, CF₃).

- Biological Assays: Test derivatives against target enzymes (e.g., bacterial topoisomerases) to correlate substituent effects with inhibitory potency.

- Computational Modeling: Use DFT calculations to map electronic effects (e.g., fluorine’s electron-withdrawing impact on ring aromaticity) .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

- Storage: Keep under inert atmosphere (N₂/Ar) at -20°C in amber vials to prevent photodegradation.

- Handling: Use nitrile gloves and fume hoods to avoid dermal exposure.

- Stability Testing: Monitor decomposition via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis .

Advanced: What mechanistic insights exist for this compound’s interaction with biological targets?

Answer:

Fluoroquinolone analogs (e.g., ciprofloxacin) suggest potential mechanisms:

- Enzyme Inhibition: Fluorine enhances binding to bacterial DNA gyrase/topoisomerase IV via H-bonding with active-site residues.

- Metal Chelation: The 3-carboxylic acid group chelates Mg²⁺ ions critical for enzyme function.

Methodology: - Conduct enzyme inhibition assays (IC₅₀ determination).

- Use X-ray crystallography or cryo-EM to resolve target-ligand complexes .

Advanced: How can computational modeling predict the pharmacokinetic properties of this compound?

Answer:

- ADME Prediction: Tools like SwissADME estimate bioavailability (%F = ~50–70%) and blood-brain barrier penetration (low due to carboxylic acid).

- Molecular Dynamics (MD): Simulate binding to serum albumin to predict plasma protein binding (>80%).

- QSAR Models: Corrogate electronic parameters (e.g., Hammett constants) with antibacterial EC₅₀ values .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

Answer:

- Antimicrobial Susceptibility Testing: Minimum inhibitory concentration (MIC) assays against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains.

- Enzyme Inhibition: Fluorometric assays measuring topoisomerase II activity suppression.

- Cytotoxicity: MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced: How do steric and electronic effects of the 8-fluoro substituent influence reactivity in cross-coupling reactions?

Answer:

- Electronic Effects: Fluorine’s -I effect deactivates the ring, reducing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed couplings.

- Steric Effects: The 8-fluoro group directs coupling to the 1- or 4-position via steric hindrance.

Methodology: - Perform Suzuki-Miyaura couplings with aryl boronic acids; analyze regioselectivity via GC-MS .

Advanced: What isotopic labeling strategies enable metabolic tracing of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.